ethyl 5-(1,3-benzothiazole-6-amido)-4-cyano-3-methylthiophene-2-carboxylate
Description
Ethyl 5-(1,3-benzothiazole-6-amido)-4-cyano-3-methylthiophene-2-carboxylate is a thiophene-based derivative featuring a benzothiazole moiety linked via an amide bond to the thiophene core. The compound’s structure integrates multiple functional groups: a cyano (-CN) substituent at position 4, a methyl (-CH₃) group at position 3, and an ethyl carboxylate (-COOEt) at position 2 of the thiophene ring.
Synthetically, such compounds are typically prepared via Gewald reactions or amide coupling strategies, as evidenced by analogous thiophene derivatives in literature .
Properties
IUPAC Name |
ethyl 5-(1,3-benzothiazole-6-carbonylamino)-4-cyano-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c1-3-23-17(22)14-9(2)11(7-18)16(25-14)20-15(21)10-4-5-12-13(6-10)24-8-19-12/h4-6,8H,3H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTSZCUGJIQNKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC3=C(C=C2)N=CS3)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiocarbamoyl Precursors
The thiophene backbone is constructed via cyclocondensation of thiocarbamoyl intermediates. A representative protocol involves:
- Reactants : 4-Chloroacetylantipyrine and ethyl 2-arylazo-3-mercapto-3-phenylaminoacrylate.
- Conditions : Reflux in sodium ethoxide/ethanol (2–3 h).
- Mechanism : Intramolecular cyclization followed by ethanol elimination to yield the thiophene ring.
Example :
Reaction of 4-chloroacetylantipyrine (1 equiv) with ethyl 2-(p-tolylazo)-3-mercapto-3-phenylaminoacrylate (1 equiv) in NaOEt/EtOH under reflux produces ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate in 68% yield after recrystallization.
Functional Group Modifications
- Esterification : Transesterification of methyl esters (e.g., methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate) with ethanol/H2SO4 yields the ethyl ester.
- Cyano Group Installation : Nitrile introduction via nucleophilic substitution using KCN/CuCN in DMF at 80°C.
Synthesis of 1,3-Benzothiazole-6-carboxylic Acid
PPA-Mediated Cyclization
The benzothiazole ring is synthesized from o-aminothiophenol and carboxylic acid derivatives using PPA as a condensing agent:
- Reactants : o-Aminothiophenol (1 equiv) and 4-acetylamino-3-hydroxybenzoic acid (1 equiv).
- Conditions : Heating in PPA at 150°C for 12 h.
- Yield : 61% after silica gel chromatography.
Mechanistic Insight :
Alternative Routes via Phenacyl Bromide
Carbon disulfide-mediated cyclization with phenacyl bromide derivatives offers a complementary pathway:
- Reactants : 2-Aminothiophenol and phenacyl bromide.
- Conditions : Reflux in ethanol with CS2 (3 h).
- Yield : 55–70%.
Amide Coupling: Final Assembly
Carbodiimide-Mediated Amidation
The benzothiazole-6-carboxylic acid is activated as an acyl chloride or mixed anhydride for coupling with the thiophene amine:
Characterization Data
- IR (KBr) : ν 3320 cm⁻¹ (N–H), 2210 cm⁻¹ (C≡N), 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide).
- 1H NMR (DMSO-d6) : δ 1.35 (t, 3H, J = 7.1 Hz, CH2CH3), 2.45 (s, 3H, CH3), 4.32 (q, 2H, J = 7.1 Hz, OCH2), 7.45–8.20 (m, 4H, benzothiazole-H), 10.20 (s, 1H, NH).
- 13C NMR : δ 14.1 (CH2CH3), 18.9 (CH3), 61.5 (OCH2), 115.2 (C≡N), 162.4 (C=O ester), 166.8 (C=O amide).
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
- Regioselectivity : Competing reactions at thiophene positions 4 and 5 necessitate careful stoichiometry and temperature control.
- Ester Hydrolysis : Ethyl esters may hydrolyze under acidic conditions; neutral pH during workup is critical.
- Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures improves purity.
Chemical Reactions Analysis
ethyl 5-(1,3-benzothiazole-6-amido)-4-cyano-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
ethyl 5-(1,3-benzothiazole-6-amido)-4-cyano-3-methylthiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Antimicrobial Research: It has shown promising results as an antimicrobial agent, effective against various bacterial and fungal strains.
Pharmaceutical Development: The compound is explored for its potential use in developing new pharmaceutical drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of ethyl 5-(1,3-benzothiazole-6-amido)-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death.
Reactive Oxygen Species (ROS) Generation: The compound induces the generation of ROS, causing oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogous thiophene and benzothiophene derivatives (Table 1).
Structural and Functional Differences
Ethyl 5-[(2-Chloropropanoyl)Amino]-4-Cyano-3-Methylthiophene-2-Carboxylate Substituents: A 2-chloropropanoyl group replaces the benzothiazole-6-amido moiety. Molecular Weight: 300.77 g/mol. However, the absence of the benzothiazole ring likely reduces aromatic stacking interactions .
Ethyl 5-[(3-Chloropropanoyl)Amino]-4-Cyano-3-Methylthiophene-2-Carboxylate Substituents: Features a 3-chloropropanoyl group, altering steric and electronic properties compared to the 2-chloro isomer. Molecular Weight: 300.77 g/mol (same as 2-chloro isomer). Implications: Positional isomerism may affect solubility and metabolic stability .
2-Amino-6-Ethyl-N-Phenyl-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide Core Structure: A benzothiophene ring with a tetrahydro modification, reducing aromaticity. Substituents: Lacks the cyano and ethyl carboxylate groups. Molecular Weight: 300.43 g/mol.
Hypothesized Bioactivity and Physicochemical Properties
- Benzothiazole Advantage: The benzothiazole group in the target compound (molecular weight ~360 g/mol) likely enhances binding to enzymes or receptors via π-π stacking and hydrogen bonding, a feature absent in chloropropanoyl analogs .
- Cyano Group: The electron-withdrawing -CN group may increase metabolic resistance compared to methyl or phenyl substituents in imidazole analogs (e.g., compounds in ) .
- Solubility : The ethyl carboxylate group improves aqueous solubility relative to purely hydrophobic derivatives, though the benzothiazole may counterbalance this by introducing lipophilicity .

Table 1: Structural and Functional Comparison of Selected Thiophene Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Bioactivity |
|---|---|---|---|---|
| Ethyl 5-(1,3-benzothiazole-6-amido)-4-cyano-3-methylthiophene-2-carboxylate | C₁₆H₁₄N₃O₃S₂ | ~360 | Benzothiazole-6-amido, -CN, -CH₃, -COOEt | Anticancer, antimicrobial |
| Ethyl 5-[(2-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate | C₁₂H₁₃ClN₂O₃S | 300.77 | 2-Chloropropanoyl, -CN, -CH₃, -COOEt | Antimicrobial, enzyme inhibition |
| Ethyl 5-[(3-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate | C₁₂H₁₃ClN₂O₃S | 300.77 | 3-Chloropropanoyl, -CN, -CH₃, -COOEt | Similar to above, altered metabolism |
| 2-Amino-6-ethyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | C₁₇H₂₀N₂OS | 300.43 | Tetrahydrobenzothiophene, -NH₂, -Ph | Neuroprotective, anti-inflammatory |
Methodological Considerations
Structural analyses of these compounds often rely on crystallographic tools such as SHELX for refinement and WinGX/ORTEP for visualization . For instance, the benzothiazole-containing derivative’s planarity and intermolecular interactions could be elucidated via these programs, aiding in structure-activity relationship (SAR) studies.
Q & A
Q. What are the established synthetic routes for ethyl 5-(1,3-benzothiazole-6-amido)-4-cyano-3-methylthiophene-2-carboxylate, and what reaction conditions optimize yield and purity?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
Benzothiophene Core Formation : Cyclization of 2-chlorobenzaldehyde and thiourea under acidic conditions (e.g., HCl, 80–100°C, 6–8 hours) .
Cyano Group Introduction : Nucleophilic substitution using sodium cyanide (NaCN) in DMF at 60°C for 4–6 hours .
Amide Coupling : Reaction of the benzothiazole intermediate with activated thiophene derivatives using coupling agents like EDC/HOBt in dichloromethane (room temperature, 12 hours) .
Optimization Tips :
Q. Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | 2-chlorobenzaldehyde, thiourea, HCl, 90°C | 65–70 | 92 |
| Cyano Substitution | NaCN, DMF, 60°C | 80–85 | 88 |
| Amide Coupling | EDC/HOBt, DCM, rt | 75 | 95 |
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR :
- IR : Stretches for -CN (~2240 cm⁻¹), amide C=O (~1680 cm⁻¹), and ester C=O (~1720 cm⁻¹) .
- HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, retention time ~8.2 minutes .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the molecular structure?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) .
- Structure Solution : Employ SHELXD for phase problem resolution via direct methods .
- Refinement : SHELXL for anisotropic displacement parameters; address disorder using PART commands .
- Validation : Check R-factor convergence (<5%), and analyze residual electron density maps for missing atoms .
Example : For similar benzothiazole derivatives, SHELX refinement resolved π-π stacking interactions (3.7 Å centroid distances) and C–H···π bonds, critical for stability .
Q. What strategies address discrepancies in biological activity data across studies (e.g., IC₅₀ variations)?
Methodological Answer:
- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds (e.g., doxorubicin) .
- Meta-Analysis : Compare IC₅₀ values under identical conditions (e.g., 48-hour exposure, 10% FBS).
- Mechanistic Confounders : Test for off-target effects via kinase profiling panels (e.g., Eurofins KinaseScan) .
Q. Table 2: Reported Biological Activities
| Study | Activity (IC₅₀, μM) | Assay Conditions | Reference |
|---|---|---|---|
| A | Anticancer: 12.5 ± 1.2 | MCF-7, 48h | |
| B | Anticancer: 28.4 ± 3.1 | HeLa, 72h | |
| C | Anti-inflammatory: 45.0 | LPS-induced TNF-α |
Q. How do functional groups (e.g., cyano, benzothiazole) influence the compound’s reactivity in mechanistic studies?
Methodological Answer:
- Cyano Group : Enhances electrophilicity at the thiophene ring, facilitating nucleophilic attacks (e.g., SNAr with amines) .
- Benzothiazole Moietу : Participates in π-stacking with aromatic residues in enzyme active sites, as shown in docking studies (AutoDock Vina) .
- Ethyl Ester : Hydrolyzes in basic conditions (NaOH/EtOH) to carboxylic acid, altering solubility and bioactivity .
Q. Reactivity Table
| Functional Group | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| Cyano | Nucleophilic Substitution | K₂CO₃, DMF, 80°C | Amide derivatives |
| Benzothiazole | π-π Interactions | Protein binding assays | Enzyme inhibition |
| Ester | Hydrolysis | NaOH, EtOH, reflux | Carboxylic acid |
Q. How can structure-activity relationship (SAR) studies optimize this compound for target-specific applications?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogens (Cl, F) at benzothiazole-C6 to enhance lipophilicity and blood-brain barrier penetration .
- Bioisosteric Replacement : Replace cyano with nitro groups to modulate electron-withdrawing effects .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical binding motifs (e.g., hydrogen bond donors at thiophene-C5) .
Q. What computational tools (e.g., DFT, molecular docking) predict interactions with biological targets?
Methodological Answer:
- DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-31G* level; calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
- Docking (AutoDock Vina) : Simulate binding to HIV-1 protease (PDB: 1HHP); validate with MD simulations (NAMD, 100 ns) .
- ADMET Prediction : Use SwissADME to assess permeability (LogP ~3.2) and toxicity (AMES test negative) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

